Lithium tri-tert-butoxyaluminohydride
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Overview
Description
Lithium tri-tert-butoxyaluminohydride is a chemical compound known for its selective reducing properties. It is often used in organic synthesis, particularly for the reduction of acid chlorides to aldehydes. This compound is characterized by its mild and stable reducing nature, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium tritertbutoxyaluminohydride involves a multi-step process:
Preparation of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of Lithium Tritertbutoxyaluminohydride: Lithium aluminum hydride is treated with tert-butanol to yield lithium tritertbutoxyaluminohydride.
Industrial Production Methods
The industrial production of lithium tritertbutoxyaluminohydride follows similar steps but is optimized for cost-effectiveness and scalability. For instance, using low-cost metal sodium instead of high-cost metal lithium reduces production costs .
Chemical Reactions Analysis
Types of Reactions
Lithium tri-tert-butoxyaluminohydride primarily undergoes reduction reactions. It is particularly effective in reducing acid chlorides to aldehydes . This compound can also reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols .
Common Reagents and Conditions
Reagents: Acid chlorides, imidoyl chlorides, aromatic disulfides.
Conditions: Reactions are typically carried out in ether or tetrahydrofuran (THF) at low temperatures to control the reactivity and selectivity
Major Products
The major products formed from these reactions include aldehydes, aldimines, and thiols .
Scientific Research Applications
Lithium tri-tert-butoxyaluminohydride has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis for the selective reduction of various functional groups.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the production of drugs, such as those used in cancer treatment.
Industry: Applied in the manufacture of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of lithium tritertbutoxyaluminohydride involves nucleophilic acyl substitution. The hydride ion from the compound attacks the carbonyl carbon of the acid chloride, leading to the formation of an aldehyde and the elimination of a halide . The bulky tert-butoxy groups modulate the reactivity, ensuring selective reduction .
Comparison with Similar Compounds
Similar Compounds
Lithium aluminum hydride: A more reactive reducing agent that reduces a wider range of functional groups.
Diisobutylaluminum hydride: Another selective reducing agent used for the reduction of esters to aldehydes.
Uniqueness
Lithium tri-tert-butoxyaluminohydride is unique due to its selective reduction capabilities and mild reactivity. The bulky tert-butoxy groups provide steric hindrance, allowing for controlled and selective reductions .
Conclusion
This compound is a valuable reagent in organic synthesis, known for its selective reducing properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and essential compound in scientific research.
Properties
IUPAC Name |
lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIDFZFKATBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28AlLiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17476-04-9 |
Source
|
Record name | Lithium tri-tert-butoxyaluminum hydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17476-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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